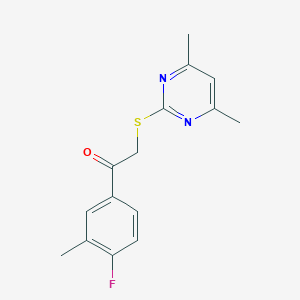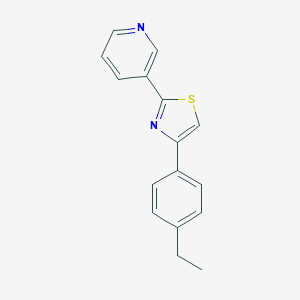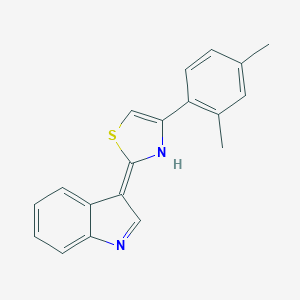
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, also known as TMI or TMI-1, is a chemical compound that has been the subject of various scientific studies due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of isoxazoles and has a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for drug development.
実験室実験の利点と制限
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity. It has low toxicity and high selectivity towards cancer cells, making it a promising candidate for drug development. However, Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has some limitations for lab experiments. It is not soluble in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate. One direction is to further investigate its potential as an anti-cancer agent by targeting other signaling pathways involved in cancer progression. Another direction is to investigate its potential as an anti-inflammatory agent in other disease models. Additionally, the development of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate derivatives with improved solubility and half-life could enhance its effectiveness in vivo. Further studies are needed to fully understand the mechanism of action of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate and its potential applications in medicine.
合成法
The synthesis of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then reacted with dimethyl malonate and sodium hydride in dimethylformamide to yield Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate. This synthesis method has been optimized to obtain high yields of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate with high purity.
科学的研究の応用
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been studied for its potential applications in the treatment of various diseases. One study investigated the use of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate as a potential anti-cancer agent by targeting the PI3K/Akt/mTOR signaling pathway. The results showed that Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate inhibited the growth of cancer cells and induced apoptosis. Another study focused on the use of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate as a potential anti-inflammatory agent by targeting the NF-κB signaling pathway. The results showed that Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate inhibited the production of pro-inflammatory cytokines and reduced inflammation in vitro and in vivo.
特性
分子式 |
C16H19NO8 |
|---|---|
分子量 |
353.32 g/mol |
IUPAC名 |
dimethyl (4R,5R)-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19NO8/c1-20-8-6-9(21-2)11(10(7-8)22-3)13-12(15(18)23-4)14(25-17-13)16(19)24-5/h6-7,12,14H,1-5H3/t12-,14-/m1/s1 |
InChIキー |
XSBBELCDTQDPOK-TZMCWYRMSA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)OC)C2=NO[C@H]([C@@H]2C(=O)OC)C(=O)OC)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OC)C(=O)OC)OC |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OC)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)


![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)